3-Chloromethyl-2,5-dichloro-8-methylquinoline
CAS No.: 948292-13-5
Cat. No.: VC15913644
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948292-13-5 |
|---|---|
| Molecular Formula | C11H8Cl3N |
| Molecular Weight | 260.5 g/mol |
| IUPAC Name | 2,5-dichloro-3-(chloromethyl)-8-methylquinoline |
| Standard InChI | InChI=1S/C11H8Cl3N/c1-6-2-3-9(13)8-4-7(5-12)11(14)15-10(6)8/h2-4H,5H2,1H3 |
| Standard InChI Key | AIFLQIVNAYHBHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)CCl |
Introduction
Chemical Identity and Structural Features
3-Chloromethyl-2,5-dichloro-8-methylquinoline belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Its substitution pattern distinguishes it from related analogs:
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Position 3: A chloromethyl (-CH₂Cl) group enhances electrophilicity, enabling nucleophilic substitution reactions.
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Positions 2 and 5: Chlorine atoms contribute to electronic effects and steric hindrance, influencing reactivity.
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Position 8: A methyl group increases lipophilicity, potentially improving membrane permeability .
The compound’s SMILES notation (ClCc1cc2c(Cl)ccc(c2nc1Cl)C) and IUPAC name reflect this unique arrangement . Comparative analysis with structurally similar compounds reveals distinct properties:
Physical and Chemical Properties
The compound’s physicochemical profile is critical for its handling and application:
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Density: 1.411 g/cm³ (similar to 2,6-dichloro-3-(chloromethyl)-8-methylquinoline) .
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Solubility: Low water solubility due to high lipophilicity; soluble in organic solvents like dichloromethane and tetrahydrofuran .
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Stability: Susceptible to hydrolysis under alkaline conditions owing to the chloromethyl group .
Thermogravimetric analysis of related compounds indicates decomposition temperatures above 200°C, suggesting moderate thermal stability .
Synthesis and Manufacturing
Synthetic routes to 3-chloromethyl-2,5-dichloro-8-methylquinoline often involve chlorination of precursor quinolines. A patented method outlines the following steps:
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Chlorination of Methyl Groups: Treatment of 2,8-dimethyl-4-chloroquinoline with phosphorus pentachloride (PCl₅) in chlorobenzene at reflux (173°C) for 100 hours yields 2-chloromethyl-8-methyl-4-chloroquinoline as a major product.
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Purification: Column chromatography (silica gel, cyclohexane eluent) separates isomers, achieving ~70% yield .
Alternative approaches utilize phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent. For example, refluxing 2,6-dimethyl-4-oxyquinoline in POCl₃ produces 2,6-dimethyl-4-chloroquinoline hydrochloride, which is subsequently chlorinated .
Key Reaction Parameters:
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Temperature: 70–175°C, depending on the chlorinating agent.
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Catalysts: Phosphorus trichloride (PCl₃) accelerates side-chain chlorination .
Reactivity and Derivative Formation
The chloromethyl group at position 3 serves as a reactive site for nucleophilic substitution. Notable reactions include:
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Amination: Reaction with primary amines (e.g., methylamine) yields 3-aminomethyl derivatives, which exhibit enhanced water solubility .
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Thioether Formation: Treatment with thiols (e.g., mercaptoethanol) produces thioether-linked analogs, useful in prodrug design .
Electrophilic aromatic substitution is hindered by electron-withdrawing chlorine atoms, directing modifications primarily to the chloromethyl group.
Biological Activity and Applications
Larvicidal Activity
In a 2013 study , analogs of 3-chloromethyl-2,5-dichloro-8-methylquinoline demonstrated potent larvicidal effects against Culex quinquefasciatus:
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Mortality Rate: 100% at 100 μg/mL for derivatives with methyl groups at position 8 .
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Mechanism: Disruption of neuronal sodium channels, leading to paralysis .
Pharmaceutical Intermediates
The compound’s halogen-rich structure makes it a valuable intermediate for anticancer and antimicrobial agents. For instance:
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Anticancer Derivatives: Coupling with pyridine moieties via Suzuki-Miyaura cross-coupling enhances topoisomerase inhibition .
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Antimicrobials: Quaternary ammonium derivatives show MIC values of ≤2 μg/mL against Staphylococcus aureus .
Comparative Analysis with Structural Analogs
Modifications to the chlorine or methyl positions significantly alter bioactivity:
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2,6-Dichloro-3-(chloromethyl)-8-methylquinoline : Reduced larvicidal activity (50% mortality at 100 μg/mL) compared to the 2,5-dichloro isomer .
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3-Chloroethyl Variant : Higher molecular weight (274.6 g/mol) decreases volatility but enhances thermal stability.
Recent Developments and Future Directions
Recent patents highlight advances in selective chlorination techniques, enabling large-scale production with >85% yields. Ongoing research explores:
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